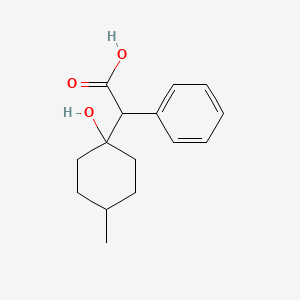
Benzeneacetic acid, a-(1-hydroxy-4-methylcyclohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, a-(1-hydroxy-4-methylcyclohexyl)- is an organic compound with the molecular formula C15H20O3 It is characterized by the presence of a benzene ring attached to an acetic acid moiety, which is further substituted with a 1-hydroxy-4-methylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, a-(1-hydroxy-4-methylcyclohexyl)- typically involves the reaction of benzeneacetic acid with 1-hydroxy-4-methylcyclohexane under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired reaction pathway. The process often requires controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to optimized conditions for maximum efficiency. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity Benzeneacetic acid, a-(1-hydroxy-4-methylcyclohexyl)-.
Types of Reactions:
Oxidation: Benzeneacetic acid, a-(1-hydroxy-4-methylcyclohexyl)- can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Various substitution reactions can occur, where the hydrogen atoms on the benzene ring or the cyclohexyl group are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, a-(1-hydroxy-4-methylcyclohexyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, a-(1-hydroxy-4-methylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the benzene ring play crucial roles in binding to these targets, leading to various biochemical effects. The compound may modulate signaling pathways, enzyme activity, or receptor function, resulting in its observed effects.
Comparación Con Compuestos Similares
- Benzeneacetic acid, α-hydroxy-4-methoxy-, methyl ester.
- Benzeneacetic acid, α-hydroxy-4-methoxy-α-methyl-, methyl ester.
Comparison: Benzeneacetic acid, a-(1-hydroxy-4-methylcyclohexyl)- is unique due to the presence of the 1-hydroxy-4-methylcyclohexyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications.
Propiedades
Número CAS |
5449-33-2 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
2-(1-hydroxy-4-methylcyclohexyl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H20O3/c1-11-7-9-15(18,10-8-11)13(14(16)17)12-5-3-2-4-6-12/h2-6,11,13,18H,7-10H2,1H3,(H,16,17) |
Clave InChI |
YYQPXJFURRUIAG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(C(C2=CC=CC=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide](/img/structure/B14003730.png)
![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
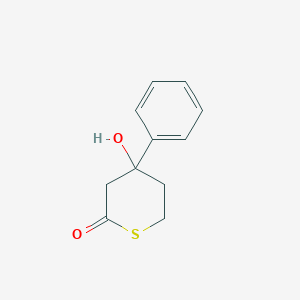


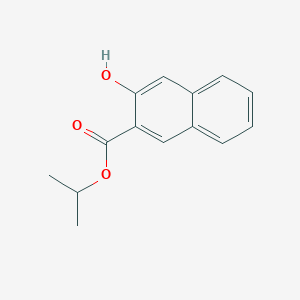
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)
![2,2'-Sulfinylbis[4-bromophenol]](/img/structure/B14003760.png)
![N-[[5-[bis(2-chloroethyl)amino-chlorophosphoryl]oxynaphthalen-1-yl]oxy-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14003762.png)


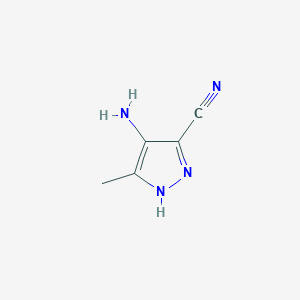
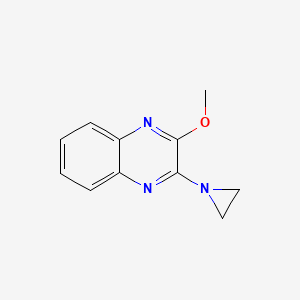
![3-Benzylimidazo[1,5-a]pyridine](/img/structure/B14003806.png)
